molecular formula C23H32N2O4S B11445629 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 3-cyclopentylpropanoate

1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 3-cyclopentylpropanoate

Cat. No.: B11445629
M. Wt: 432.6 g/mol
InChI Key: OTYYFEWEWCEXQL-UHFFFAOYSA-N
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Description

1-TERT-BUTYL-3-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-PYRAZOL-5-YL 3-CYCLOPENTYLPROPANOATE is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its complex structure, which includes a tert-butyl group, a methyl group, a benzenesulfonyl group, and a cyclopentylpropanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-TERT-BUTYL-3-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-PYRAZOL-5-YL 3-CYCLOPENTYLPROPANOATE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the tert-butyl and methyl groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Sulfonylation: The benzenesulfonyl group can be introduced by reacting the pyrazole with benzenesulfonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the pyrazole derivative with cyclopentylpropanoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-TERT-BUTYL-3-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-PYRAZOL-5-YL 3-CYCLOPENTYLPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-TERT-BUTYL-3-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-PYRAZOL-5-YL 3-CYCLOPENTYLPROPANOATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-TERT-BUTYL-3-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-PYRAZOL-5-YL 3-CYCLOPENTYLPROPANOATE: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of 1-TERT-BUTYL-3-METHYL-4-(4-METHYLBENZENESULFONYL)-1H-PYRAZOL-5-YL 3-CYCLOPENTYLPROPANOATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C23H32N2O4S

Molecular Weight

432.6 g/mol

IUPAC Name

[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfonylpyrazol-3-yl] 3-cyclopentylpropanoate

InChI

InChI=1S/C23H32N2O4S/c1-16-10-13-19(14-11-16)30(27,28)21-17(2)24-25(23(3,4)5)22(21)29-20(26)15-12-18-8-6-7-9-18/h10-11,13-14,18H,6-9,12,15H2,1-5H3

InChI Key

OTYYFEWEWCEXQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C(C)(C)C)OC(=O)CCC3CCCC3

Origin of Product

United States

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